![molecular formula C17H15F3N4 B1401789 Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311280-41-7](/img/structure/B1401789.png)
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Vue d'ensemble
Description
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
A variety of synthesis methods and synthetic analogues have been reported over the years . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Chemical Reactions Analysis
Pyrazoles display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anti-inflammatory , anti-tuberculosis , antioxidant as well as antiviral agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, the compound “3-{[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propyl]amino}-2” has a density of 1.2±0.1 g/cm^3, a boiling point of 545.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .
Applications De Recherche Scientifique
Exposure Assessment and Metabolism
Research indicates that heterocyclic amines (HCAs) like Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine are commonly formed during the cooking of meat and are present in the diet. Studies have been conducted to assess the exposure of humans to these compounds by measuring their presence in urine and understanding their metabolism in both humans and rodents. For example, a study measured the levels of various HCAs in human urine and concluded that humans are continually exposed to carcinogenic heterocyclic amines in food. This study highlighted the significance of dietary exposure to HCAs and their potential health implications (Ushiyama et al., 1991). Additionally, research on the macromolecular adduct formation and metabolism of HCAs at low doses in humans compared to rodents has shed light on the differences in metabolite profiles between the two, indicating that humans may have more bioactivation and less detoxification of these compounds (Turteltaub et al., 1999).
Carcinogenicity and Dietary Assessments
Several studies have focused on assessing the carcinogenic potential of HCAs and their presence in various foods. Research has quantified carcinogenic HCAs in different kinds of cooked foods and suggested that humans are continuously exposed to these compounds through a normal diet. The daily exposure levels to specific HCAs were estimated based on their presence in cooked foods and urine samples, highlighting the ongoing risk posed by these compounds (Wakabayashi et al., 1993). A pilot study aimed to assess the intake of HCAs among different populations by evaluating the consumption of food items known to contain these compounds. The study sought to characterize the intake of various HCAs and identify dietary and lifestyle-related factors influencing their intake (Zapico et al., 2022).
Biomarkers and Disease Association
Efforts have been made to establish biomarkers for exposure to HCAs like Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, which can help in studying their role in the etiology of diseases like cancer. For instance, the formation of serum albumin and hemoglobin adducts was studied as biomarkers for dietary exposure to specific HCAs, providing tools for assessing internal exposure and potentially for studying the role of HCAs in the development of diseases such as colon cancer (Magagnotti et al., 2000). Additionally, a study investigated the association between meat and meat mutagens, including certain HCAs, and prostate cancer risk, indicating the potential health risks associated with high-temperature cooked meat containing HCAs (Cross et al., 2005).
Orientations Futures
Pyrazole derivatives continue to be a focus of research due to their wide range of biological activities and their potential for therapeutic use. For example, the analog (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt was found to have very high affinity for αvβ6 integrin in a radioligand binding assay (pKi = 11), a long dissociation half-life (7 h), very high solubility in saline at pH 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . It was selected for further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis .
Propriétés
IUPAC Name |
N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-4-11(8-12)14-6-7-21-23-14/h3-10H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJUVESIRZKFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)
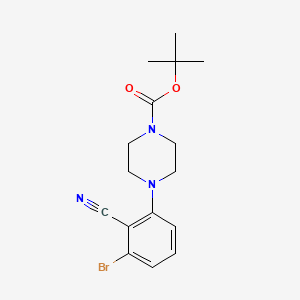
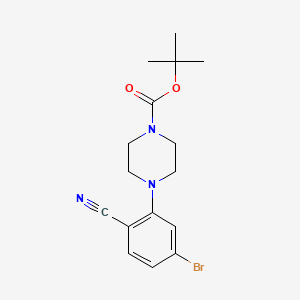
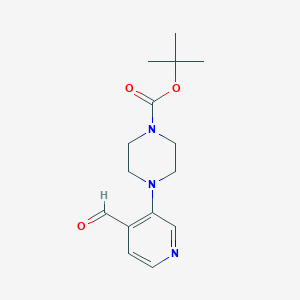
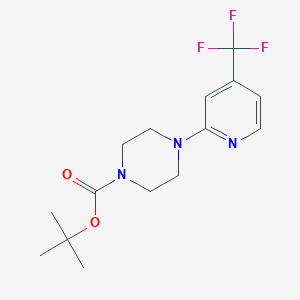
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)
![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)

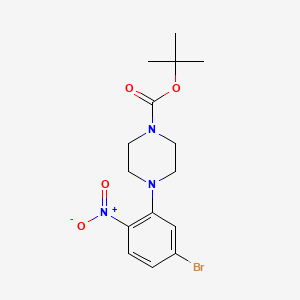
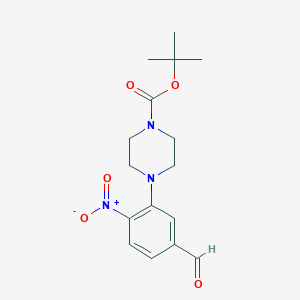
![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)